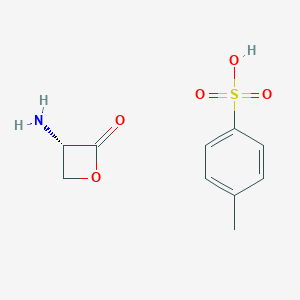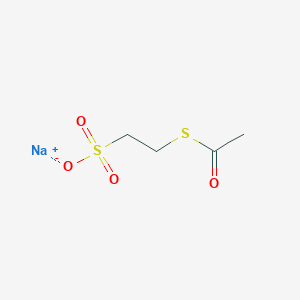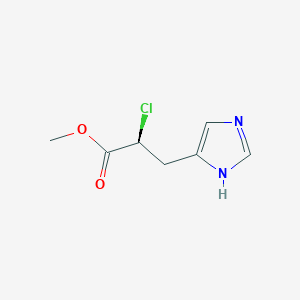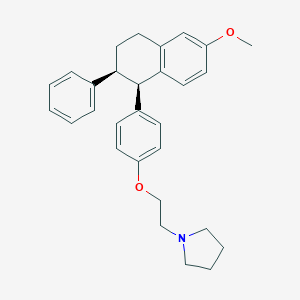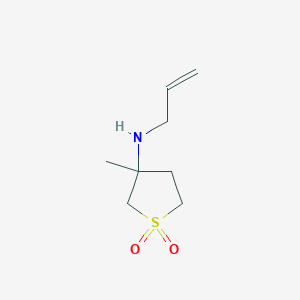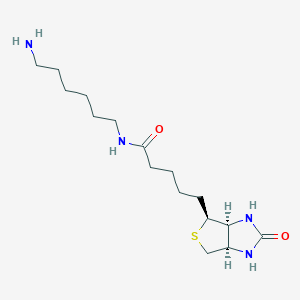
N-Biotinyl-1,6-hexanediamine
Vue d'ensemble
Description
L'hexylamine de biotine est un composé intermédiaire synthétique de formule moléculaire C16H30N4O2S et d'une masse moléculaire de 342,51 g/mol . Elle est principalement utilisée dans la synthèse de nanoassemblages d'acide nucléique d'avidine et de conjugués chimiothérapeutiques pour le diagnostic et la délivrance de médicaments aux tumeurs . Ce composé est un dérivé de la biotine, une vitamine B hydrosoluble, et est connu pour sa forte affinité pour les protéines d'avidine et de streptavidine .
Applications De Recherche Scientifique
Biotinyl hexylamine has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of biotinylated compounds for various chemical reactions.
Medicine: Utilized in the development of chemotherapeutic conjugates for targeted drug delivery to tumors.
Industry: Applied in the production of diagnostic tools and drug delivery systems.
Mécanisme D'action
Target of Action
N-Biotinyl-1,6-hexanediamine, also known as N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, is primarily used in the preparation of serum biotinidase resistant Biotin derivatives . These derivatives are used to make pretargeted diagnosis of tumors .
Mode of Action
Given its use in the preparation of serum biotinidase resistant biotin derivatives , it can be inferred that it may interact with biotinidase, an enzyme that plays a crucial role in the metabolism of biotin (vitamin B7).
Biochemical Pathways
Considering its role in the synthesis of serum biotinidase resistant biotin derivatives , it’s likely involved in the biotin metabolism pathway.
Result of Action
Given its use in the preparation of serum biotinidase resistant biotin derivatives , it can be inferred that it may play a role in enhancing the resistance of these derivatives to degradation by serum biotinidase, thereby potentially improving their stability and effectiveness in tumor targeting.
Action Environment
This compound appears to play a significant role in the preparation of serum biotinidase resistant Biotin derivatives, which are used for the pretargeted diagnosis of tumors .
Analyse Biochimique
Biochemical Properties
N-Biotinyl-1,6-hexanediamine plays a significant role in biochemical reactions. It can be used as a modification reagent for biomolecules such as proteins and antibodies . Through its hexanediamine part, it can react with other molecules to form stable covalent bonds .
Cellular Effects
It is known that it can be used as a biological material or organic compound for life science related research .
Molecular Mechanism
It is known to be involved in the formation of covalent bonds with other molecules through its hexanediamine part .
Temporal Effects in Laboratory Settings
It is known to be a stable compound that can be used for life science related research .
Metabolic Pathways
It is known to be involved in the formation of covalent bonds with other molecules through its hexanediamine part .
Transport and Distribution
It is known to be involved in the formation of covalent bonds with other molecules through its hexanediamine part .
Subcellular Localization
It is known to be involved in the formation of covalent bonds with other molecules through its hexanediamine part .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'hexylamine de biotine est synthétisée par une série de réactions chimiques impliquant la biotine et l'hexylamine. Le processus implique généralement l'activation de la biotine avec un réactif de couplage, suivie de la réaction avec l'hexylamine pour former le produit souhaité . Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que le chloroforme ou l'éthanol, et la réaction est effectuée sous des conditions de température et de pH contrôlées pour garantir un rendement élevé et une pureté .
Méthodes de production industrielle : Dans les milieux industriels, la production d'hexylamine de biotine implique une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes de purification. Le processus est optimisé pour l'efficacité et la rentabilité, avec des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : L'hexylamine de biotine subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe amino de l'hexylamine de biotine peut participer à des réactions de substitution nucléophile, formant de nouvelles liaisons avec d'autres entités chimiques.
Réactions d'oxydation et de réduction : Le composé peut subir des réactions d'oxydation et de réduction, modifiant sa structure chimique et ses propriétés.
Réactifs et conditions courants :
Réactions de substitution : Les réactifs courants comprennent les halogénoalcanes et les chlorures d'acyle, les réactions étant généralement effectuées en présence d'une base telle que la triéthylamine.
Réactions d'oxydation et de réduction : Des réactifs tels que le peroxyde d'hydrogène ou le borohydrure de sodium sont utilisés sous des conditions de température et de pH contrôlées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés biotinylés, utilisés dans la synthèse chimique et les applications ultérieures .
4. Applications de la recherche scientifique
L'hexylamine de biotine a une large gamme d'applications de recherche scientifique, notamment :
Industrie : Appliquée dans la production d'outils de diagnostic et de systèmes de délivrance de médicaments.
5. Mécanisme d'action
Le mécanisme d'action de l'hexylamine de biotine implique sa forte affinité pour les protéines d'avidine et de streptavidine. Cette forte interaction non covalente permet la liaison précise des molécules biotinylées à ces protéines, facilitant leur détection, leur isolement et leur manipulation dans divers contextes expérimentaux . Les cibles moléculaires et les voies impliquées incluent l'interaction biotine-avidine, qui est l'une des interactions non covalentes les plus fortes connues en biochimie .
Composés similaires :
Ethylènediamine de biotine : Un autre dérivé de la biotine utilisé dans des applications similaires mais avec un lien plus court.
Polyéthylène glycol de biotine : Un dérivé de la biotine avec un lien de polyéthylène glycol, offrant une solubilité accrue et une immunogénicité réduite.
Unicité de l'hexylamine de biotine : L'hexylamine de biotine est unique en raison de son lien hexylamine, qui offre un équilibre entre l'hydrophobicité et l'hydrophilie, ce qui la rend adaptée à une large gamme d'applications en chimie, biologie et médecine .
Comparaison Avec Des Composés Similaires
Biotinyl ethylenediamine: Another biotin derivative used in similar applications but with a shorter linker.
Biotinyl polyethylene glycol: A biotin derivative with a polyethylene glycol linker, providing increased solubility and reduced immunogenicity.
Uniqueness of Biotinyl Hexylamine: Biotinyl hexylamine is unique due to its hexylamine linker, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications in chemistry, biology, and medicine .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminohexyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O2S/c17-9-5-1-2-6-10-18-14(21)8-4-3-7-13-15-12(11-23-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVNTBHBRBLRRJ-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455983 | |
| Record name | N-Biotinyl-1,6-hexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65953-56-2 | |
| Record name | N-Biotinyl-1,6-hexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



